molecular formula C19H29N3O3S B2930028 N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235246-40-8

N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2930028
CAS No.: 1235246-40-8
M. Wt: 379.52
InChI Key: PKUACOVQMVVYSR-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H29N3O3S and its molecular weight is 379.52. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-25-12-9-20-18(23)19(24)21-13-15-7-10-22(11-8-15)14-16-5-3-4-6-17(16)26-2/h3-6,15H,7-14H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUACOVQMVVYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various diseases associated with inflammation and cancer. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural characteristics. It features a piperidine ring, which is known for its biological activity, combined with an oxalamide moiety that may enhance its therapeutic profile.

Research indicates that compounds similar to this compound may act as inhibitors of pro-inflammatory cytokines. This is crucial in conditions where cytokine overproduction leads to chronic inflammation. The compound's structure suggests it may interact with specific receptors or enzymes involved in inflammatory pathways, potentially modulating their activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerPotential anticancer activity against various cell lines
CytotoxicityEvaluated on human HepG2 cell line

Case Study 1: Anti-inflammatory Effects

In a study focusing on the anti-inflammatory properties of similar compounds, it was observed that they could significantly reduce the levels of TNF-alpha and IL-6 in vitro. This suggests a potential application for this compound in treating inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer effects of related oxalamide derivatives. These compounds demonstrated selective cytotoxicity against various cancer cell lines, indicating that this compound might also exhibit similar properties. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Research Findings

Recent studies have further elucidated the pharmacokinetics and pharmacodynamics of related compounds. For instance, the presence of methoxy and methylthio groups has been linked to enhanced lipophilicity, which may improve bioavailability and distribution in biological systems.

Table 2: Pharmacokinetic Parameters (Hypothetical)

ParameterValueReference
Bioavailability75%
Half-life6 hours
MetabolismLiver (CYP450 involvement)

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